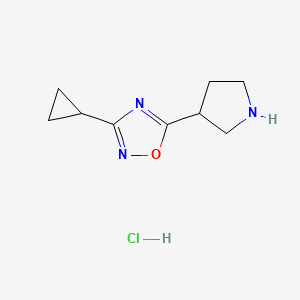

3-Cyclopropyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives is a topic of significant interest due to their pharmacological potential. Various synthetic routes have been explored to create these compounds. For instance, the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives was achieved from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . Another study reported the efficient synthesis of 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles through cyclocondensation of 3-(pyridyl)acrylohydrazides with triethyl orthoesters in the presence of glacial acetic acid . Additionally, a review highlighted various methods for constructing the 1,3,4-oxadiazole cycle, including cyclodehydration of N,N'-diacylhydrazines and oxidative cyclization of hydrazide-hydrazones .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been extensively studied. For example, the conformational polymorphs of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole were investigated, revealing two polymorphs with distinct crystal structures and interactions . Similarly, the conformational polymorphs of 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole showed differences in molecular and crystal structures between the monoclinic and orthorhombic forms .

Chemical Reactions Analysis

The chemical reactivity and interactions of 1,3,4-oxadiazole derivatives have been analyzed in various studies. For instance, the influence of substituents on the basicity of the pyridine system in novel 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles was discussed, indicating the impact of substituents on the compound's properties . Additionally, the synthesis and structural investigations of novel 2-(substituted-aryloxymethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles provided insights into their potential as InhA and Cytochrome c peroxidase inhibitors, highlighting their chemical reactivity and biological relevance .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are closely related to their molecular structure and synthesis. The optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazoles were characterized using various spectroscopic methods, and their fluorescence spectral characteristics were investigated . The pKa ionization constants of novel 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles were determined, providing valuable information about their acid-base interactions . Furthermore, the conformational polymorphs of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole were studied, revealing differences in density and lattice energy between the polymorphs, which are indicative of their stability and physical properties .

Scientific Research Applications

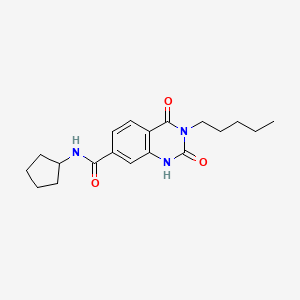

Therapeutic Applications of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives exhibit a broad spectrum of biological activities. They have been found effective as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents . Their unique structural feature enables effective binding with various enzymes and receptors through multiple weak interactions, offering significant therapeutic potential in medicinal chemistry (Verma et al., 2019).

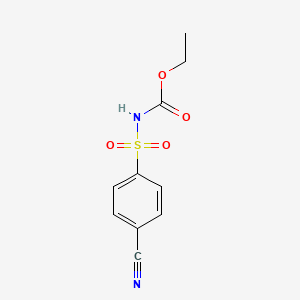

Antimicrobial and Antiviral Properties

Oxadiazole derivatives, including 1,3,4-oxadiazoles, have been shown to possess antimicrobial and antiviral properties . Their activity often exceeds that of known antibiotics and antiviral agents, making them promising candidates for new drug development. The antimicrobial activity includes antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects (Glomb & Świątek, 2021).

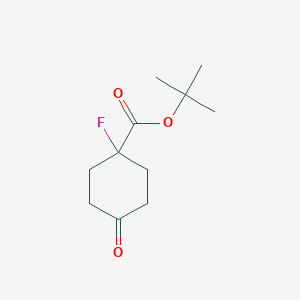

Metal-Ion Sensing Applications

1,3,4-Oxadiazole scaffolds are also applied in metal-ion sensing , due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites for metal ions. This application is valuable in analytical chemistry for detecting and quantifying metal ions in various samples (Sharma et al., 2022).

Role in Drug Discovery

The pyrrolidine ring, as part of the chemical structure , plays a significant role in drug discovery. It is widely used in medicinal chemistry to derive compounds for treating human diseases. The saturation and non-planarity of the pyrrolidine ring enhance the pharmacophore space exploration, contribute to stereochemistry, and increase three-dimensional coverage, making it an attractive scaffold for novel biologically active compounds (Li Petri et al., 2021).

Safety and Hazards

properties

IUPAC Name |

3-cyclopropyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c1-2-6(1)8-11-9(13-12-8)7-3-4-10-5-7;/h6-7,10H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMIBFDNQYNUAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CCNC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2243512-66-3 |

Source

|

| Record name | 3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Hydroxyethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2500295.png)

![3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2500296.png)

![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide](/img/structure/B2500297.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2500298.png)

![4-[(3-Methoxycyclobutyl)methylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B2500299.png)

![N-(3-methoxybenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2500304.png)

![N-(3-morpholin-4-ylpropyl)-2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2500305.png)

![2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B2500310.png)

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)

![2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2500315.png)